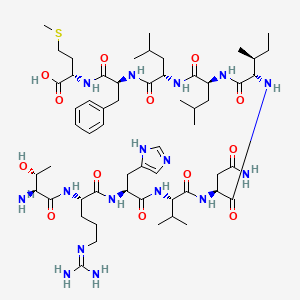

Braftide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C57H94N16O13S |

|---|---|

分子量 |

1243.5 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C57H94N16O13S/c1-11-32(8)46(55(84)70-39(23-30(4)5)49(78)67-38(22-29(2)3)48(77)68-40(24-34-16-13-12-14-17-34)50(79)66-37(56(85)86)19-21-87-10)73-52(81)42(26-43(58)75)71-54(83)45(31(6)7)72-51(80)41(25-35-27-62-28-64-35)69-47(76)36(18-15-20-63-57(60)61)65-53(82)44(59)33(9)74/h12-14,16-17,27-33,36-42,44-46,74H,11,15,18-26,59H2,1-10H3,(H2,58,75)(H,62,64)(H,65,82)(H,66,79)(H,67,78)(H,68,77)(H,69,76)(H,70,84)(H,71,83)(H,72,80)(H,73,81)(H,85,86)(H4,60,61,63)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |

InChI 键 |

IHDNEYVMHFOHEK-CXQZFATRSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |

产品来源 |

United States |

Foundational & Exploratory

Braftide: A Paradigm Shift in BRAF Inhibition by Targeting Dimerization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The discovery of BRAF mutations as key drivers in a significant portion of human cancers, most notably melanoma, has revolutionized targeted cancer therapy.[1] First-generation ATP-competitive BRAF inhibitors have demonstrated remarkable efficacy, particularly against the V600E mutant. However, their clinical utility is often hampered by the emergence of resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells.[2] Braftide, a novel allosteric peptide inhibitor, represents a paradigm shift in targeting BRAF-driven malignancies. By specifically disrupting the dimerization of BRAF kinases, this compound not only inhibits the activity of both wild-type and various oncogenic BRAF mutants but also circumvents the key limitations of traditional BRAF inhibitors.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed protocols for its experimental evaluation.

Introduction: The BRAF Dimer as a Therapeutic Target

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] The RAF family of serine/threonine kinases, including ARAF, BRAF, and CRAF, are central components of this cascade.[2] Hyperactivation of the MAPK pathway due to mutations in genes like BRAF is a hallmark of many cancers.[1]

While monomeric BRAF V600E is a primary target for FDA-approved inhibitors, a significant portion of BRAF-driven cancers are mediated by BRAF dimers.[2] Furthermore, resistance to first-generation BRAF inhibitors often involves the formation of BRAF dimers. This has underscored the urgent need for novel therapeutic strategies that can effectively target these dimeric forms. This compound was developed to address this unmet need by directly inhibiting the formation of BRAF dimers, offering a promising new avenue for cancer treatment.[3][4]

Mechanism of Action: Allosteric Inhibition of BRAF Dimerization

This compound is a rationally designed peptide that allosterically inhibits BRAF kinase activity by binding to the dimer interface.[3] This binding physically obstructs the interaction between two BRAF monomers, thereby preventing the formation of functional homodimers (BRAF/BRAF) and heterodimers (BRAF/CRAF).[3] The disruption of dimerization abrogates the downstream signaling cascade, leading to reduced phosphorylation of MEK and ERK, and ultimately inhibiting cancer cell proliferation.[3]

A key advantage of this compound's mechanism is its ability to overcome the paradoxical activation of the MAPK pathway often seen with ATP-competitive inhibitors in BRAF wild-type cells.[3] By preventing dimer formation, this compound does not induce the conformational changes that lead to the transactivation of a partner RAF kinase.

Figure 1: Mechanism of this compound as a BRAF dimer inhibitor.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type BRAF | Kinase Assay | 364 | [3][5] |

| BRAF G469A | Kinase Assay | 172 | [3][5] |

| TAT-Braftide | Kinase Assay | 43 | [3][6] |

Table 2: Cellular Activity of TAT-Braftide

| Cell Line | Cancer Type | Target Pathway | EC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | Cell Viability | 7.1 | [3][5] |

| HCT-15 | Colon Carcinoma | Cell Viability | 6.6 | [3][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro BRAF Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of MEK by purified BRAF protein.

Materials:

-

Purified full-length wild-type BRAF and BRAF G469A

-

Kinase-dead MEK1 (K97M)

-

ATP

-

Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

-

This compound (and other test compounds)

-

Anti-phospho-MEK (Ser217/221) antibody

-

Anti-total-MEK antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 10 µL of diluted this compound, 20 µL of BRAF enzyme (final concentration ~5 nM), and 10 µL of kinase-dead MEK1 (final concentration ~200 nM).

-

Initiate the kinase reaction by adding 10 µL of ATP (final concentration ~10 µM).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 20 µL of 4X Laemmli sample buffer.

-

Analyze the samples by SDS-PAGE and Western blotting using anti-phospho-MEK and anti-total-MEK antibodies.

-

Quantify the band intensities to determine the IC50 values.

Co-Immunoprecipitation of BRAF Dimers

This experiment demonstrates the ability of this compound to disrupt the interaction between two BRAF monomers in a cellular context.

Materials:

-

HEK293 cells

-

Plasmids encoding FLAG-tagged BRAF and V5-tagged BRAF

-

Transfection reagent

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors.[7]

-

Anti-FLAG M2 affinity gel

-

Anti-V5 antibody

-

Anti-FLAG antibody

-

This compound

-

Wash Buffer: Lysis Buffer with 0.1% NP-40

Procedure:

-

Co-transfect HEK293 cells with FLAG-BRAF and V5-BRAF plasmids.

-

After 48 hours, lyse the cells in Lysis Buffer.

-

Clear the lysate by centrifugation.

-

Incubate a portion of the lysate with this compound (e.g., 50 µM) for 1 hour at 4°C.[3] An untreated lysate serves as a control.

-

Add anti-FLAG M2 affinity gel to the lysates and incubate for 2 hours at 4°C to immunoprecipitate FLAG-BRAF.

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes by boiling in Laemmli sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-V5 and anti-FLAG antibodies. A decrease in the V5-BRAF signal in the this compound-treated sample indicates disruption of the BRAF dimer.

Western Blot Analysis of MAPK Signaling

This assay assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway within cancer cells.

Materials:

-

HCT116 or other suitable cancer cell lines

-

TAT-Braftide

-

Cell lysis buffer (e.g., RIPA buffer)

-

Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-BRAF, and a loading control (e.g., anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of TAT-Braftide (e.g., 0, 10, 25, 50, 75, 100 µM) for a specified time (e.g., 4 hours).[3]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (WST-1)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

HCT116, HCT-15, or other cancer cell lines

-

TAT-Braftide

-

WST-1 reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of TAT-Braftide for a designated period (e.g., 48 hours).[3]

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Figure 2: Simplified MAPK signaling pathway and the point of inhibition by this compound.

Figure 3: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of BRAF-targeted therapies. Its unique mechanism of action as a BRAF dimer inhibitor provides a powerful tool to overcome the limitations of existing ATP-competitive inhibitors. The preclinical data strongly support its potential as a therapeutic agent for a broad range of BRAF-driven cancers, including those with non-V600E mutations and those that have developed resistance to first-generation inhibitors.

Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and clinical translatability. Further investigation into combination therapies, where this compound is used in conjunction with other targeted agents or immunotherapies, could unlock synergistic effects and lead to more durable clinical responses. The continued exploration of BRAF dimerization as a therapeutic target holds immense promise for the future of personalized cancer medicine.

References

- 1. An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. Co-immunoprecipitation of BRAF homodimers with this compound treatment [bio-protocol.org]

Braftide's Role in the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in components like the BRAF kinase, is a hallmark of many cancers. While ATP-competitive BRAF inhibitors have shown clinical efficacy, their utility is often limited by paradoxical pathway activation and the emergence of resistance. This technical guide provides an in-depth analysis of Braftide, a novel allosteric peptide inhibitor of BRAF. This compound operates through a dual mechanism: direct inhibition of BRAF kinase activity by disrupting dimerization and induction of proteasome-mediated degradation of both BRAF and MEK. This document details the mechanism of action of this compound, presents its efficacy data, and provides comprehensive experimental protocols for its characterization, offering a valuable resource for researchers in oncology and drug development.

Introduction: The MAPK Signaling Pathway and the Challenge of BRAF Inhibition

The RAS-RAF-MEK-ERK cascade, commonly known as the MAPK pathway, is a pivotal signaling pathway that transduces extracellular signals to the nucleus, thereby governing fundamental cellular processes.[1] The RAF kinase family, comprising ARAF, BRAF, and CRAF, is a central component of this cascade.[2] In response to upstream signals, such as growth factor receptor activation, RAS GTPases recruit and activate RAF kinases at the cell membrane. Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival.[3]

Mutations in the BRAF gene are among the most common drivers of oncogenesis, particularly in melanoma, colorectal cancer, and thyroid cancer.[4] The most prevalent mutation, BRAF V600E, results in a constitutively active monomeric kinase that drives uncontrolled cell proliferation.[1] First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are ATP-competitive and have demonstrated significant clinical success in treating BRAF V600E-mutant melanomas.[1] However, these inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting the formation of BRAF/CRAF heterodimers, leading to secondary malignancies.[1][5] Furthermore, resistance to these inhibitors often emerges through various mechanisms, including those that involve BRAF dimerization.[6][7]

Non-V600E BRAF mutations and wild-type BRAF in the context of upstream RAS mutations often signal as dimers.[5] This has spurred the development of next-generation inhibitors that can overcome the limitations of first-generation drugs by targeting these dimeric forms of BRAF. This compound is a 10-mer peptide inhibitor designed to allosterically inhibit BRAF by targeting its dimer interface.[1][8]

This compound: A Dual-Action Allosteric Inhibitor

This compound represents a novel therapeutic strategy by targeting the dimerization of BRAF, a critical step for the activation of wild-type BRAF and many non-V600E BRAF mutants.[5][8] Its mechanism of action is twofold, providing a more comprehensive blockade of the MAPK pathway.

Allosteric Inhibition of BRAF Dimerization

This compound is an allosteric inhibitor that binds to the dimer interface of the BRAF kinase domain.[9][10] This binding physically obstructs the formation of both BRAF homodimers and BRAF/CRAF heterodimers.[8][11] By preventing dimerization, this compound inhibits the kinase activity of wild-type BRAF and oncogenic, dimer-dependent BRAF mutants like G469A.[9][10] This mechanism is distinct from ATP-competitive inhibitors and allows this compound to be effective against forms of BRAF that are resistant to traditional inhibitors.[1]

Induction of Proteasome-Mediated Degradation

Intriguingly, in addition to inhibiting kinase activity, this compound also triggers the proteasome-mediated degradation of BRAF and the downstream kinase MEK.[8][12] The disruption of the BRAF dimer by this compound is thought to expose degradation signals, making the protein more susceptible to ubiquitination and subsequent degradation by the proteasome.[12] This dual mechanism of action—inhibiting activity and promoting degradation—ensures a more complete and sustained shutdown of MAPK signaling.[8]

Quantitative Efficacy of this compound

The inhibitory and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize the key efficacy data.

| Target | Inhibitor | IC50 (nM) | Assay Type |

| Wild-Type BRAF | This compound | 364 | In vitro kinase assay |

| BRAF G469A | This compound | 172 | In vitro kinase assay |

Table 1: In vitro inhibitory activity of this compound against BRAF kinases.[9][10]

| Cell Line | Inhibitor | EC50 (µM) | Assay Type |

| HCT116 (KRAS mutant) | TAT-Braftide | 7.1 | Cell viability assay |

| HCT-15 (KRAS mutant) | TAT-Braftide | 6.6 | Cell viability assay |

Table 2: Anti-proliferative activity of TAT-Braftide in KRAS mutant colon cancer cell lines.[6][9]

Visualizing this compound's Mechanism of Action

MAPK Signaling Pathway and this compound's Point of Intervention

This compound inhibits the MAPK pathway by preventing BRAF dimerization and promoting its degradation.

Experimental Workflow: Assessing this compound's Effect on MAPK Signaling

Workflow for evaluating this compound's cellular activity.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound. For cell-based assays, this compound is often conjugated to a cell-penetrating peptide, such as TAT (GRKKRRQRRRPQ), to facilitate its entry into cells.[12]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup.

Cell Culture and Treatment

-

Cell Lines: HCT116 and HCT-15 (human colorectal carcinoma) or HEK293 (human embryonic kidney) cells are suitable for these experiments.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with TAT-Braftide:

-

Prepare a stock solution of TAT-Braftide in sterile water or DMSO.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free media.

-

Replace the culture medium of the cells with the media containing TAT-Braftide.

-

Incubate for the desired time (e.g., 4 hours for signaling studies, 48 hours for viability assays).[9]

-

Western Blot Analysis for MAPK Pathway Inhibition

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-MEK, p-ERK, BRAF, MEK, and a loading control (e.g., actin or tubulin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability Assay (WST-1)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of TAT-Braftide for 48 hours.[9]

-

WST-1 Assay:

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation for BRAF Dimerization

-

Cell Transfection and Lysis: Co-transfect HEK293 cells with plasmids encoding differentially tagged BRAF proteins (e.g., FLAG-BRAF and V5-BRAF). After 48 hours, treat with this compound and lyse the cells in a non-denaturing lysis buffer.[10]

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other tag (e.g., anti-V5 antibody) to detect the co-immunoprecipitated BRAF.

Conclusion and Future Directions

This compound presents a promising alternative to conventional BRAF inhibitors by targeting a distinct allosteric site and employing a dual mechanism of action. Its ability to inhibit BRAF dimerization and induce proteasome-mediated degradation offers a robust method to counteract MAPK pathway hyperactivation, particularly in cancers driven by dimer-dependent BRAF mutants or those with upstream RAS mutations. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar dimer-disrupting peptides. Future research should focus on optimizing the in vivo delivery and stability of this compound, exploring its efficacy in combination with other targeted therapies, and elucidating the precise molecular machinery involved in its induction of protein degradation. These efforts will be crucial in translating the potential of this novel class of inhibitors into effective cancer therapies.

References

- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 2. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. biorxiv.org [biorxiv.org]

- 9. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifetein.com [lifetein.com]

- 11. Discovery and Development of Allosteric Inhibitors of RAF Kinases Targeting the RAF Dimer Interface - ProQuest [proquest.com]

- 12. medchemexpress.com [medchemexpress.com]

Braftide's Impact on Wild-Type BRAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Braftide is a novel allosteric peptide inhibitor designed to target the dimer interface of the BRAF kinase.[1][2] While much of the focus in BRAF inhibitor development has been on mutant forms of the protein, the activity of this compound on wild-type (WT) BRAF presents significant implications for therapeutic strategies, particularly in cancers driven by upstream activation of the RAS-RAF-MEK-ERK signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound on wild-type BRAF, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This compound demonstrates a dual mechanism of action, not only inhibiting the kinase activity of BRAF but also inducing its proteasome-mediated degradation, offering a potential strategy to overcome paradoxical activation often associated with conventional ATP-competitive BRAF inhibitors.[2]

Core Mechanism of Action

This compound functions as an allosteric inhibitor by physically binding to the dimer interface of the BRAF kinase domain.[1][2] This interaction sterically hinders the formation of BRAF homo- and heterodimers, a critical step for the activation of wild-type BRAF and many oncogenic BRAF mutants.[2][3] By preventing dimerization, this compound effectively locks BRAF in an inactive conformation.

Furthermore, this compound's interaction with BRAF induces a conformational change that is believed to disrupt the association with chaperone proteins like HSP90 and Cdc37.[4] This disruption leads to the destabilization of the BRAF protein, targeting it for ubiquitin-proteasome-mediated degradation.[2][4] This dual action of kinase inhibition and protein degradation contributes to a more profound and sustained suppression of the MAPK signaling cascade.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's effect on wild-type BRAF and related cellular contexts.

Table 1: In Vitro Inhibition of BRAF Kinase Activity

| Analyte | IC50 (nM) |

| Wild-Type BRAF | 364[1][2] |

| BRAF G469A | 172[1][2] |

Table 2: Cellular Efficacy of TAT-Braftide

| Cell Line | Genotype | EC50 (µM) |

| HCT116 | KRAS G13D | 7.1[1] |

| HCT-15 | KRAS G13D | 6.6[1] |

Table 3: Effect of this compound on BRAF Protein Stability

| Treatment Condition | BRAF Protein Half-life |

| Control (Cycloheximide) | > 10 hours[2] |

| This compound + Cycloheximide | ~ 2 hours[2] |

Key Experimental Protocols

In Vitro Kinase Assay

This assay is employed to determine the direct inhibitory effect of this compound on the kinase activity of purified BRAF protein.

-

Protein Purification: Full-length wild-type BRAF is expressed in and purified from HEK293F cells.

-

Assay Components: The reaction mixture typically contains purified full-length wild-type BRAF, MEK1 (as a substrate), ATP, and varying concentrations of this compound in a kinase assay buffer.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at 30°C, the reaction is stopped by the addition of a solution containing EDTA.

-

Detection: The level of MEK1 phosphorylation (pMEK) is quantified as a measure of BRAF kinase activity. This is commonly achieved using a homogenous time-resolved fluorescence (HTRF) assay or by Western blotting with an antibody specific for phosphorylated MEK.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of BRAF kinase activity, is calculated from a dose-response curve.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

-

Cell Culture: Human colorectal carcinoma cell lines with KRAS mutations, such as HCT116 and HCT-15, are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of TAT-Braftide (a cell-penetrating version of this compound).

-

Incubation: The cells are incubated with the compound for a period of 72 hours.

-

Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The EC50 value, the concentration of TAT-Braftide that reduces cell viability by 50%, is determined by plotting cell viability against the logarithm of the drug concentration.

Western Blotting for MAPK Pathway Components

Western blotting is utilized to analyze the levels of total and phosphorylated proteins within the MAPK signaling pathway.

-

Cell Lysis: Cells (e.g., HEK293 cells transiently transfected with wild-type BRAF, or cancer cell lines like HCT116) are treated with TAT-Braftide for a specified duration. Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method like the BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total BRAF, phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), and total ERK. A loading control, such as β-actin or GAPDH, is also probed.

-

Detection: Following incubation with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Interactions and Workflows

This compound's Mechanism of Action on the BRAF Signaling Pathway

Caption: this compound inhibits the MAPK pathway by preventing wild-type BRAF dimerization and inducing its degradation.

Experimental Workflow for Assessing this compound's Effect on Wild-Type BRAF

Caption: Workflow for evaluating this compound's in vitro and cellular effects on wild-type BRAF.

Conclusion

This compound represents a promising therapeutic agent with a distinct mechanism of action against wild-type BRAF. Its ability to allosterically inhibit BRAF dimerization and induce protein degradation provides a dual-pronged attack on the MAPK signaling pathway. The data presented herein underscore its potential to not only inhibit signaling in cancers with upstream RAS mutations but also to potentially synergize with existing ATP-competitive inhibitors to overcome resistance mechanisms like paradoxical activation. The detailed experimental protocols and visual diagrams in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Allosteric Inhibitors of RAF Kinases Targeting the RAF Dimer Interface - ProQuest [proquest.com]

Braftide: A Novel Allosteric Inhibitor Targeting Oncogenic BRAF Dimerization

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of Braftide, a novel peptide-based allosteric inhibitor of the BRAF kinase. We will explore its unique mechanism of action, its efficacy against various oncogenic BRAF mutants, and its potential to overcome common resistance mechanisms associated with current BRAF-targeted therapies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

Introduction: The Challenge of Targeting BRAF

The BRAF protein is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK). This pathway is fundamental for regulating cellular processes such as growth, proliferation, and survival.[1][2] Mutations in the BRAF gene are among the most common in human cancers, particularly in melanoma, colorectal, and lung cancers.[2]

These mutations can be categorized into three classes based on their RAS-dependency and signaling mechanism:

-

Class 1 (e.g., V600E): RAS-independent, signal as monomers, and have high kinase activity.

-

Class 2 (e.g., G469A): RAS-independent, signal as constitutive dimers, and have moderate-to-high kinase activity.

-

Class 3: RAS-dependent, require dimerization for signaling, and have low or impaired kinase activity.[3]

While FDA-approved ATP-competitive inhibitors like vemurafenib and dabrafenib are effective against Class 1 monomeric BRAF mutants (like V600E), they are largely ineffective against dimer-dependent mutants (Class 2 and 3).[1] Furthermore, these inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and oncogenic RAS, leading to secondary malignancies and acquired resistance.[1][4] This resistance is often mediated by the formation of BRAF homo- or heterodimers.[5]

This compound emerges as a promising therapeutic agent designed to overcome these limitations. It is an allosteric inhibitor that directly targets the BRAF dimer interface, offering a distinct mechanism from existing ATP-competitive drugs.[5][6]

This compound's Dual Mechanism of Action

This compound is a 10-mer peptide (TRHVNILLFM) designed through in silico modeling to bind to the dimer interface of the BRAF kinase domain.[1][5] Its mechanism is twofold:

-

Disruption of Dimerization: By binding to the dimer interface, this compound physically prevents the formation of both BRAF homodimers (BRAF/BRAF) and heterodimers (BRAF/CRAF).[5][6] Since dimerization is essential for the activation of wild-type BRAF and Class 2/3 mutants, this compound effectively abrogates their downstream signaling.[3][5]

-

Induction of Proteasome-Mediated Degradation: The disruption of the BRAF dimer exposes the protein to the cellular degradation machinery.[7] this compound treatment has been shown to trigger the selective, proteasome-mediated degradation of both BRAF and its downstream target MEK.[5] This dual action of inhibiting kinase activity and eliminating the protein itself ensures a more complete and durable shutdown of the MAPK pathway.[5]

This dual mechanism distinguishes this compound from traditional inhibitors and suggests it may circumvent the common resistance mechanism of pathway reactivation.[5]

Efficacy Against Oncogenic BRAF Mutants

This compound's efficacy is directly linked to the dependency of the BRAF mutant on dimerization for its oncogenic activity.

-

Dimer-Dependent Mutants (Class 2 & 3): this compound is potent against mutants that require dimerization. In vitro kinase assays show it strongly inhibits BRAFG469A, a prevalent non-V600 (Class 2) mutant found in lung cancer.[1][5][6] It is also effective against BRAF/CRAF heterodimers, which are key players in resistance to first-generation BRAF inhibitors.[5]

-

Wild-Type BRAF: this compound inhibits wild-type BRAF, which also requires dimerization for activation, although to a lesser extent than the G469A mutant.[5][6]

-

Monomer-Active Mutants (Class 1): The effectiveness of this compound is reduced against BRAFV600E, which can signal as a monomer.[5] However, it is surprisingly effective against p61 BRAFV600E, a splice variant that constitutively dimerizes and confers resistance to standard BRAF inhibitors.[5]

-

KRAS-Mutant Cancers: In cancer cell lines with upstream KRAS mutations (which drive BRAF dimerization), this compound effectively inhibits cell proliferation and MAPK signaling.[5][6]

The following tables summarize the key quantitative data on this compound's inhibitory activity from published preclinical studies. For cellular delivery in many experiments, this compound was conjugated to the cell-penetrating TAT peptide.[1][5]

| Table 1: In Vitro Kinase Inhibition (IC50) | |

| Target | IC50 (nM) |

| BRAFWT (Wild-Type) | 364[6] |

| BRAFG469A | 172[6] |

| TAT-Braftide (in vitro enzyme assay) | 43[5] |

| Table 2: Cellular Proliferation Inhibition (EC50) | |

| Cell Line (Mutation) | EC50 (µM) |

| HCT116 (KRASG13D Colon Carcinoma) | 7.1[5][6] |

| HCT-15 (KRASG13D Colon Carcinoma) | 6.6[5][6] |

Experimental Protocols & Workflows

This section details the methodologies for key experiments used to characterize this compound's activity.

This assay quantifies the kinase activity of BRAF by measuring the phosphorylation of its direct substrate, MEK.

Protocol:

-

Protein Expression: Full-length wild-type BRAF and BRAFG469A are purified from HEK293F cells to ensure they are in an active, dimeric configuration.[5] Recombinant GST-tagged MEK is purified separately.

-

Plate Coating: A 96-well glutathione-coated plate is incubated with GST-MEK (e.g., 50 µg/mL in TTBS buffer) for at least 1 hour at room temperature to immobilize the substrate.[8]

-

Inhibitor Incubation: Purified BRAF kinase (e.g., 25 ng) is pre-incubated with serial dilutions of this compound (or control) in a reaction buffer (e.g., 50 mM HEPES, pH 7.0) for 1 hour at room temperature.[8]

-

Kinase Reaction: The BRAF/inhibitor mixture is added to the GST-MEK coated wells. The phosphorylation reaction is initiated by adding ATP (in kinase reaction buffer) and incubated for a defined period (e.g., 15-30 minutes) at 30°C.[4]

-

Detection: The reaction is stopped, and the wells are washed. The amount of phosphorylated MEK is quantified using a primary antibody specific for phospho-MEK, followed by a horse-radish peroxidase (HRP)-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.

-

Analysis: The signal is read using a plate reader. IC50 values are calculated from the dose-response curves.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT116, HCT-15) are seeded into 96-well plates at a density of ~15,000 cells per well and allowed to adhere for 24 hours.[5]

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of TAT-Braftide or a TAT peptide control (concentrations ranging from 0 to 100 µM).[5]

-

Incubation: Cells are incubated with the compounds for a specified duration, typically 48 to 72 hours.[5][9]

-

Reagent Addition: A viability reagent (e.g., WST or MTT) is added to each well. The reagent is converted by metabolically active cells into a colored formazan dye.[5]

-

Incubation & Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance of the formazan product is then measured with a microplate reader at the appropriate wavelength.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control. EC50 values are determined from the dose-response curves.[10]

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK pathway.

Protocol:

-

Cell Lysis: Cells treated with TAT-Braftide for a specified time (e.g., 4 hours) are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., BRAF, MEK, phospho-MEK, ERK, phospho-ERK, and a loading control like GAPDH or β-actin).[5][12]

-

Washing & Secondary Antibody: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities can be quantified using software like ImageJ.[5]

Overcoming Resistance and Future Outlook

The development of resistance to BRAF inhibitors is a major clinical challenge, often driven by mechanisms that restore MAPK pathway signaling through RAF dimerization.[13][14] By directly targeting the dimer interface, this compound offers a rational strategy to overcome this resistance.

-

Potential in Combination Therapy: this compound could be used in combination with first-generation, ATP-competitive inhibitors. Such a combination could simultaneously target both monomeric BRAFV600E and the dimer-driven resistance mechanisms, potentially leading to more profound and durable responses.[5]

-

Pan-RAF Inhibition: Since the dimer interface is conserved among RAF family kinases, this compound is expected to act as a pan-RAF inhibitor, targeting BRAF, ARAF, and CRAF dimers.[5] This could be beneficial in tumors where other RAF isoforms contribute to signaling.

-

Targeted Protein Degradation: The ability of this compound to induce degradation of RAF and MEK is similar to the mechanism of Proteolysis Targeting Chimeras (PROTACs).[5] This degradation-based approach may be more advantageous than simple inhibition, as it eliminates all functions of the target protein.[5]

Conclusion

This compound represents a novel class of allosteric BRAF inhibitors with a unique dual mechanism of action: it disrupts the dimerization essential for the activity of wild-type and many oncogenic BRAF mutants, and it induces the degradation of key MAPK pathway components. Preclinical data demonstrates its potency against non-V600 BRAF mutants and in KRAS-mutant contexts, which are areas of significant unmet need. By targeting a fundamental mechanism of RAF activation and resistance, this compound holds considerable promise as a next-generation therapeutic for a broad range of BRAF- and RAS-driven cancers. Further investigation in preclinical in vivo models and eventual clinical trials is warranted to fully evaluate its therapeutic potential.

References

- 1. lifetein.com [lifetein.com]

- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assay [bio-protocol.org]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. BRaf signaling principles unveiled by large-scale human mutation analysis with a rapid lentivirus-based gene replacement method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 14. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Inhibition of BRAF by Braftide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of the BRAF kinase by Braftide, a novel peptide inhibitor. This compound represents a promising therapeutic strategy, particularly for cancers driven by BRAF or RAS mutations that are resistant to conventional ATP-competitive inhibitors. This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this inhibitor.

Introduction to BRAF and Allosteric Inhibition

The BRAF protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene are prevalent in numerous human cancers, with the V600E mutation being the most common.[3] While ATP-competitive inhibitors targeting BRAF V600E have shown significant clinical success, their efficacy is often limited by acquired resistance and the paradoxical activation of the MAPK pathway in cells with wild-type BRAF or RAS mutations.[4][5][6]

This compound is a 10-mer peptide inhibitor designed to circumvent these limitations by targeting the dimer interface of BRAF.[4][7] Unlike ATP-competitive inhibitors that bind to the active site, this compound is an allosteric inhibitor that prevents the dimerization of BRAF, a process essential for the activation of wild-type BRAF and certain oncogenic mutants.[4][5] This novel mechanism of action not only inhibits kinase activity but also induces the degradation of the BRAF-MEK protein complex, offering a dual-pronged therapeutic approach.[4][7]

Mechanism of Action of this compound

This compound functions through a dual mechanism: direct inhibition of kinase activity by preventing dimerization and induction of proteasome-mediated degradation of the BRAF and MEK proteins.[4]

-

Disruption of BRAF Dimerization: BRAF activation, particularly for wild-type and non-V600E mutants, requires the formation of homodimers (BRAF/BRAF) or heterodimers (BRAF/CRAF).[4][5] this compound was computationally designed to bind to the dimer interface of BRAF, physically blocking the interaction between two BRAF protomers.[4] This prevents the conformational changes necessary for kinase activation.

-

Induction of Protein Degradation: By disrupting the BRAF dimer, this compound exposes sites that are normally shielded within the dimer interface. This disruption is thought to interfere with the protective scaffolding function of the MAPK complex, leading to the ubiquitination and subsequent degradation of both BRAF and MEK by the proteasome.[4][8] This degradation further attenuates signaling through the MAPK pathway.

The following diagram illustrates the MAPK signaling pathway and the point of intervention for this compound.

Quantitative Data on this compound's Efficacy

The inhibitory and cellular effects of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Inhibitor | IC50 (nM) |

| Wild-Type BRAF | This compound | 364 |

| BRAF G469A | This compound | 172 |

| Wild-Type BRAF | R/H-braftide | 1500 |

| BRAF G469A | R/H-braftide | 2500 |

Data sourced from in vitro kinase assays.[4]

Table 2: Binding Affinity of this compound

| Ligand | Target | Kd (μM) |

| Cy3-tagged this compound | BRAF Kinase Domain | 6.69 |

Data from a fluorescence-based binding assay.[4]

Table 3: Cellular Efficacy of TAT-Braftide

| Cell Line | Genotype | EC50 (μM) |

| HCT116 | KRAS G13D | 7.1 |

| HCT-15 | KRAS G13D | 6.6 |

Data from cell viability assays after 48-hour treatment with TAT-Braftide.[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard laboratory procedures and the descriptions provided in the primary literature.[1][4][9][10][11][12][13][14][15][16]

In Vitro BRAF Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of MEK by BRAF.

Materials:

-

Purified full-length wild-type BRAF and BRAF G469A

-

Kinase-dead MEK1 (substrate)

-

This compound and control peptides

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Phospho-MEK specific antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 25 ng of BRAF kinase to each well.

-

Add the diluted this compound or control peptide to the wells and incubate for 1 hour at room temperature to allow for binding.

-

Add 50 μL of a phosphorylation buffer containing kinase-dead MEK1 and ATP (final concentration 200 μM) to initiate the kinase reaction.

-

Incubate the plate at 37°C for 30 minutes with intermittent shaking.

-

Stop the reaction by adding EDTA.

-

Coat a separate ELISA plate with an anti-GST antibody (assuming GST-tagged MEK) or directly with the reaction mixture if using a different capture method.

-

Wash the plate and add a primary antibody specific for phosphorylated MEK.

-

Incubate, wash, and then add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After a final wash, add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

-

Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

HCT116 and HCT-15 human colon carcinoma cell lines

-

TAT-Braftide (cell-penetrating version) and TAT peptide control

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

WST-1 or MTT reagent

-

Plate reader

Procedure:

-

Seed HCT116 and HCT-15 cells into 96-well plates at a density of approximately 15,000 cells per well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of TAT-Braftide and the TAT control peptide in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the peptides.

-

Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 μL of WST-1 reagent to each well and incubate for an additional 4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the results against the peptide concentration to determine the EC50 value.

Western Blotting for MAPK Pathway Proteins

This method is used to detect changes in the levels of total and phosphorylated proteins in the MAPK pathway following treatment with this compound.

Materials:

-

HCT116 cells

-

TAT-Braftide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against BRAF, MEK, phospho-MEK, ERK, phospho-ERK, and a loading control (e.g., Actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat HCT116 cells with varying concentrations of TAT-Braftide for 4 hours.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 12% gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using a digital imaging system and quantify the band intensities using software like ImageJ.

The following diagram illustrates a typical western blotting workflow.

Synergy with ATP-Competitive Inhibitors

A significant advantage of this compound is its ability to synergize with existing FDA-approved ATP-competitive BRAF inhibitors, such as dabrafenib and vemurafenib.[4] These inhibitors can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF or RAS mutations by promoting the formation of drug-bound/drug-free BRAF dimers. This compound, by disrupting this dimerization, can abrogate this paradoxical activation.[4] Combination therapy with this compound and an ATP-competitive inhibitor has been shown to more effectively suppress MAPK signaling than either agent alone, suggesting a promising strategy to overcome drug resistance and improve therapeutic outcomes.[4][5]

The logical relationship of this synergy is depicted below.

Conclusion

This compound represents a significant advancement in the development of BRAF inhibitors. Its allosteric mechanism of action, which involves both the inhibition of dimerization and the induction of protein degradation, offers a distinct advantage over traditional ATP-competitive inhibitors. The ability of this compound to synergize with existing therapies and overcome the challenge of paradoxical activation highlights its potential as a valuable component of future cancer treatments. Further research and clinical evaluation of this compound and similar allosteric inhibitors are warranted to fully realize their therapeutic promise.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. lifetein.com [lifetein.com]

- 3. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Development of Allosteric Inhibitors of RAF Kinases Targeting the RAF Dimer Interface - ProQuest [proquest.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Braftide Treatment in KRAS Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS gene are prevalent in a significant portion of human cancers, including colorectal, lung, and pancreatic cancers.[1] These mutations lead to constitutive activation of downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway, which drives uncontrolled cell proliferation and survival.[2][3] Historically, directly targeting mutant KRAS has been challenging, earning it the "undruggable" moniker for decades.[1][4] A promising therapeutic strategy involves targeting downstream effectors of KRAS, such as the RAF kinases.[2]

Braftide is a novel 10-mer peptide inhibitor designed to allosterically target the dimer interface of BRAF kinase.[5][6] In cells with hyperactivated KRAS, there is an increased level of RAS-dependent BRAF homodimers and BRAF/CRAF heterodimers.[5] this compound's unique dual mechanism of action, which involves both the inhibition of RAF dimerization and the induction of BRAF and MEK protein degradation, makes it a potent inhibitor of the MAPK pathway in KRAS mutant cancer cells.[5][7] These application notes provide detailed protocols for evaluating the efficacy of this compound in KRAS mutant cell lines.

Mechanism of Action

This compound functions by disrupting the formation of RAF dimers, which are essential for MAPK pathway activation in the context of KRAS mutations.[5][8] Unlike BRAF V600E mutants that can signal as monomers, wild-type BRAF and non-V600 BRAF mutants require dimerization to be active.[5][8] this compound binds to the dimer interface of BRAF, preventing both BRAF homodimerization and BRAF/CRAF heterodimerization.[2][5]

Intriguingly, beyond its inhibitory effect, this compound also triggers the proteasome-mediated degradation of BRAF and MEK.[5] This dual action of kinase inhibition and protein degradation leads to a sustained suppression of the MAPK signaling cascade, offering a potential advantage over inhibitors that only block kinase activity.[5][9] Furthermore, this mechanism of action has been shown to synergize with ATP-competitive inhibitors and may overcome the paradoxical activation of the ERK pathway often seen with first-generation RAF inhibitors.[2][5]

Quantitative Data Summary

The following table summarizes the reported efficacy of TAT-Braftide (a cell-penetrating version of this compound) in KRAS mutant colorectal cancer cell lines.

| Cell Line | KRAS Mutation | Assay Type | Parameter | Value (μM) | Reference |

| HCT116 | G13D | Western Blot (p-MEK/p-ERK inhibition) | IC₅₀ | < 10 | [5] |

| HCT116 | G13D | Cell Viability (WST assay, 48h) | EC₅₀ | 7.1 | [5] |

| HCT-15 | G13D | Cell Viability (WST assay, 48h) | EC₅₀ | 6.6 | [5] |

Experimental Protocols

Herein are detailed protocols for assessing the biological effects of this compound on KRAS mutant cells, based on published research.[5]

Protocol 1: Analysis of MAPK Pathway Inhibition by Western Blot

This protocol details the procedure to measure the dose-dependent inhibition of MEK and ERK phosphorylation in KRAS mutant cells following this compound treatment.

Materials:

-

KRAS mutant cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

TAT-Braftide peptide

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK, anti-phospho-ERK, anti-total MEK, anti-total ERK, anti-BRAF, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Cell Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of TAT-Braftide (e.g., 0, 1, 10, 25, 50, and 75 μM).

-

Incubation: Incubate the cells for 4 hours at 37°C in a CO₂ incubator.

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add ECL substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Protocol 2: Cell Viability Assessment using WST Assay

This protocol is for determining the effect of this compound on the viability and proliferation of KRAS mutant cells over a 48-hour period.

Materials:

-

KRAS mutant cell lines (e.g., HCT116, HCT-15)

-

Complete cell culture medium

-

TAT-Braftide peptide

-

Control peptide (e.g., TAT peptide)

-

96-well plates

-

WST (Water Soluble Tetrazolium) reagent (e.g., WST-1 or WST-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 or HCT-15 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.

-

Cell Treatment:

-

Prepare serial dilutions of TAT-Braftide and a control peptide in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing no peptide (vehicle control).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

-

WST Assay:

-

Add 10 µL of WST reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C, or until a sufficient color change is observed.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the this compound concentration.

-

Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the MAPK pathway in KRAS mutant cells.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's efficacy.

References

- 1. New options for KRAS-associated cancers available at Roswell Park | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 2. Targeting RAF dimers in RAS mutant tumors: From biology to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concomitant KRAS and BRAF mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ras/Raf: Stapled Peptides as Inhibitors of Mutant KRAS | Moffitt [moffitt.org]

- 5. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Protein-Protein Interaction Between the CDC37 Co-Chaperone and Client Kinases by an Allosteric RAF Dimer Breaker - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Braftide in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Braftide is a synthetic 10-mer peptide (TRHVNILLFM) that acts as a potent allosteric inhibitor of BRAF kinase.[1][2] It functions by targeting the dimer interface of BRAF, thereby preventing the formation of BRAF homo- and heterodimers, which are crucial for the activation of the MAPK/ERK signaling cascade in certain cancers.[1][3] Notably, this compound not only inhibits the kinase activity of dimeric BRAF but also induces the proteasome-mediated degradation of BRAF and MEK proteins.[1][4] For cellular applications, this compound is often conjugated to a cell-penetrating peptide, such as the TAT sequence (GRKKRRQRRRPQ), to facilitate its entry into cells. This modified peptide is commonly referred to as TAT-Braftide.[1][2][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays.

Data Presentation

This compound and TAT-Braftide Properties

| Property | This compound | TAT-Braftide | Reference |

| Sequence | TRHVNILLFM | GRKKRRQRRRPQ-PEG-TRHVNILLFM | [2] |

| Molecular Weight | Varies by salt form | ~2992.56 g/mol | [5] |

| Mechanism of Action | Allosteric inhibitor of BRAF dimerization, induces BRAF/MEK degradation | Allosteric inhibitor of BRAF dimerization, induces BRAF/MEK degradation | [1][3][4] |

In Vitro Efficacy of this compound and TAT-Braftide

| Assay Type | Target/Cell Line | Inhibitor | IC50 / EC50 | Reference |

| In Vitro Kinase Assay | Wild-type BRAF | This compound | 364 nM | [3] |

| In Vitro Kinase Assay | BRAF G469A | This compound | 172 nM | [3] |

| In Vitro Kinase Assay | BRAF Dimer | TAT-Braftide | 43 nM | [1] |

| Cell Viability Assay | HCT116 (KRAS mutant) | TAT-Braftide | 7.1 µM | [1][3] |

| Cell Viability Assay | HCT-15 (KRAS mutant) | TAT-Braftide | 6.6 µM | [1][3] |

Solubility and Preparation of Stock Solutions

The solubility of this compound can differ significantly from its cell-penetrating counterpart, TAT-Braftide, due to the presence of the highly charged TAT sequence.

This compound (TRHVNILLFM): This is a relatively hydrophobic peptide. For such peptides, direct dissolution in aqueous buffers may be challenging.

-

Recommended Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO).

-

Protocol for Reconstitution:

-

Bring the lyophilized this compound peptide to room temperature before opening the vial.

-

Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

-

Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

-

For use in aqueous in vitro assays, further dilute the DMSO stock solution in the appropriate assay buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects on the biological system.

-

TAT-Braftide (GRKKRRQRRRPQ-PEG-TRHVNILLFM): The addition of the TAT peptide sequence significantly increases the hydrophilicity of the molecule.

-

Recommended Solvent: Sterile, deionized water or an appropriate aqueous buffer (e.g., PBS, pH 7.4). One supplier notes that TAT-Braftide is "Soluble in water".[3]

-

Protocol for Reconstitution:

-

Allow the lyophilized TAT-Braftide to equilibrate to room temperature.

-

Add the desired volume of sterile water or buffer to the vial to achieve the target stock solution concentration (e.g., 1-2 mg/mL or a specific molarity).

-

Gently vortex to dissolve the peptide completely. Sonication can be used if necessary.

-

Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Experimental Protocols

In Vitro BRAF Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on BRAF kinase activity in a cell-free system.

Materials:

-

Recombinant full-length BRAF protein (wild-type or mutant)

-

Kinase-dead MEK1 (substrate)

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

This compound stock solution

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the BRAF enzyme and kinase-dead MEK1 substrate to each well.

-

Add the diluted this compound or vehicle control (e.g., buffer with the same final concentration of DMSO) to the wells.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ assay, following the manufacturer's instructions.

-

Measure the luminescence or signal, which is proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (e.g., WST-1 or MTT Assay)

This protocol describes how to evaluate the effect of TAT-Braftide on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

TAT-Braftide stock solution

-

WST-1 or MTT reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of TAT-Braftide in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of TAT-Braftide or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Mandatory Visualizations

Caption: Experimental workflow for this compound preparation and use in in vitro assays.

Caption: this compound's mechanism of action within the MAPK signaling pathway.

References

- 1. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

Braftide Application Notes: Dosage and Protocols for Inhibiting BRAF G469A

For Research Use Only

Introduction

Braftide is a novel, 10-mer synthetic peptide inhibitor designed to allosterically target the dimer interface of the BRAF kinase.[1] Unlike traditional ATP-competitive BRAF inhibitors, this compound functions by disrupting the formation of BRAF homo- and heterodimers, a mechanism crucial for the activation of the MAPK signaling pathway in cancers driven by certain BRAF mutations, including the G469A variant.[1][2] The BRAF G469A mutation is a Class 2 BRAF mutation that activates the MAPK pathway in a RAS-independent manner and requires dimerization for its oncogenic activity.[3]

This compound's unique dual mechanism of action involves not only the inhibition of kinase activity but also the induction of proteasome-mediated degradation of BRAF and MEK.[1] This approach may offer advantages over conventional inhibitors by potentially overcoming resistance mechanisms associated with paradoxical MAPK pathway activation.[1] These application notes provide a summary of the effective dosage of this compound for inhibiting BRAF G469A in preclinical models and detailed protocols for relevant experimental assays.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against BRAF G469A and its effect on cancer cell lines. For cellular applications, this compound is often conjugated to a cell-penetrating peptide, such as the TAT sequence (TAT-Braftide), to facilitate its entry into cells.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Inhibitor | IC50 (nM) | 95% Confidence Interval |

| Full-Length BRAF G469A | ELISA (pMEK detection) | This compound | 172 | 0.003 µM to 0.419 µM |

| Full-Length BRAF WT | ELISA (pMEK detection) | This compound | 364 | 0.213 µM to 1.65 µM |

Data sourced from in vitro kinase assays using purified full-length BRAF proteins.[1]

Table 2: Cellular Activity of TAT-Braftide

| Cell Line | Cancer Type | Relevant Mutation(s) | Assay Type | EC50 (µM) |

| HCT116 | Colon Carcinoma | KRAS G13D | Cell Viability (WST assay) | 7.1 |

| HCT-15 | Colon Carcinoma | KRAS G13D | Cell Viability (WST assay) | 6.6 |

Data from studies on KRAS-mutant cell lines, which rely on BRAF dimerization for signaling.[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general workflow for evaluating the efficacy of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro BRAF Kinase Assay (ELISA-based)

This protocol is for determining the IC50 value of this compound against purified full-length BRAF G469A kinase. The assay measures the phosphorylation of the BRAF substrate, MEK.

Materials:

-

Purified, full-length active BRAF G469A enzyme

-

Purified, kinase-dead MEK1 substrate

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP solution

-

This compound stock solution (in DMSO)

-

96-well high-binding microplate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody: Rabbit anti-pMEK (e.g., Cell Signaling Technology, #9154)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., Cell Signaling Technology, #7074)

-

TMB substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Coat a 96-well microplate with kinase-dead MEK1 substrate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a "no inhibitor" control and a "no enzyme" blank.

-

Add 25 µL of the this compound dilutions or controls to the appropriate wells.

-